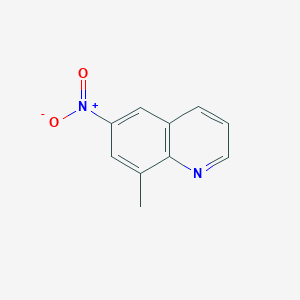

8-Methyl-6-nitroquinoline

Description

BenchChem offers high-quality 8-Methyl-6-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-6-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methyl-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-9(12(13)14)6-8-3-2-4-11-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPCEVGGEXXTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Nitro-8-methylquinoline chemical structure and molecular weight

This technical guide provides a comprehensive analysis of 6-Nitro-8-methylquinoline , a specific quinoline derivative utilized in medicinal chemistry and historical structural elucidation.

Chemical Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

6-Nitro-8-methylquinoline (CAS: 116529-86-3) is a heteroaromatic organic compound serving as a critical intermediate in the synthesis of aminoquinoline-based pharmacophores.[1] Historically significant for its role in the structural determination of the alkaloid Strychnine, it remains relevant today as a scaffold for structure-activity relationship (SAR) studies in antimalarial and anticancer drug development.[2] This guide details its physicochemical properties, validated synthesis protocols via the Skraup reaction, and downstream applications.[2]

Chemical Identity & Structural Analysis

The compound features a quinoline core substituted with a methyl group at position 8 and a nitro group at position 6.[2] This specific substitution pattern creates a unique electronic environment, where the 8-methyl group provides steric bulk near the quinoline nitrogen, and the 6-nitro group acts as a handle for further functionalization (typically reduction to an amine).

Table 1: Chemical Specifications

| Property | Data |

| Chemical Name | 6-Nitro-8-methylquinoline |

| CAS Registry Number | 116529-86-3 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| SMILES | Cc1cc(=O)cc2ncccc12 |

| InChI Key | (Derivative specific, verify via structure) |

| Appearance | Yellow crystalline needles (from alcohol) |

| Melting Point | 127–128 °C |

Synthetic Methodology

The most robust route to 6-nitro-8-methylquinoline is the Skraup Synthesis , utilizing 2-methyl-4-nitroaniline as the aniline precursor. This method leverages the ortho-directing nature of the amine to close the pyridine ring, while the para-position (relative to the amine) is already occupied by the nitro group, ensuring regioselectivity.[2]

Reaction Mechanism & Protocol

Principle: The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation.[2]

Reagents:

-

Precursor: 2-Methyl-4-nitroaniline (also known as 2-amino-5-nitrotoluene).

-

Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄).[2]

-

Carbon Source: Glycerol.[2]

-

Oxidant: Arsenic pentoxide (As₂O₅) or m-nitrobenzenesulfonic acid (safer alternative to arsenic).[2]

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, mix 2-methyl-4-nitroaniline (1.0 eq) with glycerol (3.0 eq).

-

Acid Addition: Slowly add concentrated H₂SO₄ (2.5 eq) while stirring. Caution: Exothermic.[2]

-

Oxidant Addition: Add the oxidant (e.g., As₂O₅, 1.1 eq) to the mixture.[2]

-

Reflux: Heat the mixture to 140–150 °C. The reaction typically initiates vigorously; maintain reflux for 4–6 hours until the reaction subsides and completion is observed via TLC.

-

Workup: Cool the mixture and pour onto crushed ice. Basify with NaOH or NH₄OH to pH 9–10 to precipitate the crude quinoline.[2]

-

Purification: Filter the solid and recrystallize from hot ethanol or methanol to yield 6-nitro-8-methylquinoline as yellow needles.

Synthesis Workflow Visualization

The following diagram illustrates the chemical transformation from the aniline precursor to the final quinoline scaffold.

Caption: Skraup synthesis pathway converting 2-methyl-4-nitroaniline to 6-nitro-8-methylquinoline.

Physicochemical Properties & Characterization

Understanding the physical behavior of 6-nitro-8-methylquinoline is essential for its handling and downstream processing.

-

Solubility:

-

Crystallography: Forms distinct needle-like crystals when recrystallized from alcohol.[2]

-

Spectral Features (Expected):

Applications in Drug Discovery & Research[2][7]

Medicinal Chemistry Scaffold

The 6-nitro-8-methylquinoline structure serves as a precursor to 6-amino-8-methylquinoline (via reduction with SnCl₂/HCl or catalytic hydrogenation). This amino-derivative is a vital scaffold for:

-

Antimalarial Agents: Analogous to Primaquine (8-aminoquinoline), 6-aminoquinolines are investigated to understand the SAR of the quinoline ring, specifically how the position of the amine affects gametocytocidal activity and toxicity.

-

DNA Intercalators: The planar quinoline system allows for intercalation into DNA base pairs, a mechanism exploited in the design of antitumor agents.[2]

Historical Significance: The Strychnine Elucidation

In the mid-20th century, 6-nitro-8-methylquinoline played a pivotal role in the structural elucidation of Strychnine .[3]

-

Context: Chemists Woodward and Robinson used oxidative degradation of strychnine derivatives to isolate smaller, identifiable fragments.[2]

-

Connection: Degradation of specific strychnine derivatives yielded 6-nitro-8-methylquinoline, confirming the presence of the quinoline-like substructure and the positioning of substituents within the complex alkaloid framework.

Functionalization Pathway

The nitro group is a versatile "masked" amine.[2] The following workflow demonstrates its utility in generating diverse chemical libraries.

Caption: Functionalization of 6-nitro-8-methylquinoline into bioactive amino-derivatives.[3]

References

-

Molaid Chemicals. (n.d.).[2] 6-Nitro-8-methylquinoline Chemical Properties and CAS 116529-86-3. Retrieved from [Link]

-

Woodward, R. B., et al. (1947).[2][3] The Structure of Strychnine. Journal of the American Chemical Society.[2] (Historical reference regarding structural elucidation).

-

Kermack, W. O., & Webster, W. (1947).[2] 6-Amino-8-methylquinoline synthesis and properties. Journal of the Chemical Society.[2][4]

Sources

Technical Comparative Analysis: 8-Methyl-6-Nitroquinoline vs. 6-Methyl-8-Nitroquinoline

[1]

Executive Summary

The distinction between 8-methyl-6-nitroquinoline and 6-methyl-8-nitroquinoline is critical in medicinal chemistry, particularly in the synthesis of aminoquinoline-based antimalarials.[1]

-

6-Methyl-8-nitroquinoline is the direct precursor to 6-methyl-8-aminoquinoline , a structural analog of the antimalarial drug Primaquine .[1] The 8-aminoquinoline scaffold is essential for activity against the latent liver stages (hypnozoites) of Plasmodium vivax.

-

8-Methyl-6-nitroquinoline is a precursor to 8-methyl-6-aminoquinoline . Compounds with the amine at the 6-position generally lack the specific antimalarial potency of their 8-amino counterparts but are explored for antibacterial and antifungal properties.[1]

The primary differentiator is the position of the nitro group (C6 vs. C8), which dictates the electronic environment of the quinoline ring, the regioselectivity of downstream reactions, and the final pharmacological profile.

Structural & Electronic Properties

The quinoline ring system consists of a benzene ring fused to a pyridine ring. The numbering starts at the nitrogen atom (position 1) and proceeds clockwise.

| Feature | 8-Methyl-6-Nitroquinoline | 6-Methyl-8-Nitroquinoline |

| Structure | Methyl at C8, Nitro at C6 | Methyl at C6, Nitro at C8 |

| Electronic Effect | Nitro at C6 exerts a mesomeric withdrawing effect (-M) para to the bridgehead, significantly deactivating the benzene ring.[1] | Nitro at C8 exerts an inductive (-I) and mesomeric (-M) withdrawing effect adjacent to the nitrogen, influencing the |

| Steric Environment | The C8-methyl group provides steric bulk near the ring nitrogen (peri-interaction), potentially hindering N-alkylation or coordination.[1] | The C8-nitro group creates significant peri-interaction with the C1-nitrogen and C7-proton, often twisting out of planarity to relieve strain.[1] |

| Melting Point Trend | Higher (~150–160 °C range). Para-substituted nitro isomers (like 6-nitroquinoline) typically pack better, leading to higher melting points.[1] | Lower (~90–125 °C range). Ortho-substituted (relative to N) or peri-substituted nitro isomers (like 8-nitroquinoline) often have lower melting points due to intramolecular strain/hydrogen bonding preventing tight packing.[1] |

Structural Visualization

The following diagram illustrates the structural relationship and the numbering scheme.

Caption: Structural comparison highlighting the functional divergence based on substituent positioning.

Synthesis & Manufacturing

The most reliable method to synthesize these specific isomers is the Skraup Synthesis , which involves the cyclization of a substituted aniline with glycerol in the presence of sulfuric acid and an oxidizing agent (typically mild oxidants like arsenic pentoxide or nitrobenzene derivatives).

Retrosynthetic Analysis

The regiochemistry of the Skraup reaction is dictated by the starting aniline. The cyclization occurs at the position ortho to the amine group.

-

Target 1: 6-Methyl-8-Nitroquinoline

-

Precursor: 4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine).[1]

-

Mechanism: The amine is at C1.[1] The methyl is at C4 (para). The nitro is at C2 (ortho). The only open ortho position for cyclization is C6.

-

Result: The aniline C1 becomes Quinoline N1.[1] The aniline C2 (nitro) becomes Quinoline C8. The aniline C4 (methyl) becomes Quinoline C6.

-

-

Target 2: 8-Methyl-6-Nitroquinoline [2][3]

-

Precursor: 2-Methyl-4-nitroaniline (also known as 4-nitro-o-toluidine).[1]

-

Mechanism: The amine is at C1.[1] The methyl is at C2 (ortho). The nitro is at C4 (para). The only open ortho position is C6.

-

Result: The aniline C1 becomes Quinoline N1.[1] The aniline C2 (methyl) becomes Quinoline C8. The aniline C4 (nitro) becomes Quinoline C6.

-

Experimental Protocol: Skraup Synthesis

Safety Note: The Skraup reaction can be violent.[1] It requires careful temperature control and the use of a reflux condenser.

Protocol for 6-Methyl-8-Nitroquinoline:

-

Reagents: Mix 4-methyl-2-nitroaniline (0.1 mol), glycerol (0.3 mol), sulfuric acid (conc., 15 mL), and arsenic pentoxide (0.06 mol) or sodium m-nitrobenzenesulfonate (as oxidant).

-

Reaction: Heat the mixture cautiously to 140°C. An exothermic reaction will initiate (often vigorous). Maintain reflux at 150–160°C for 4 hours.

-

Workup: Cool the mixture and dilute with water. Basify with ammonium hydroxide to pH 9–10.[1]

-

Extraction: Extract the resulting precipitate or oil with dichloromethane.[1] Wash the organic layer with brine and dry over anhydrous

. -

Purification: Evaporate the solvent. Recrystallize the residue from ethanol/water or purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

-

Yield: Typical yields range from 50–70%.[1]

Caption: Divergent synthesis pathways determined by the starting aniline precursor.

Analytical Characterization

Distinguishing these isomers requires careful analysis of NMR coupling constants and chemical shifts.

Proton NMR ( -NMR)[1][4]

-

6-Methyl-8-Nitroquinoline:

-

Key Signals: The protons on the benzene ring (H5 and H7) will appear as meta-coupled doublets (J ~ 2 Hz) if H5/H7 are isolated, but here we have H5 and H7.

-

Pattern: Look for two doublets in the aromatic region corresponding to H5 and H7. The H7 proton (between methyl and nitro) will be significantly deshielded by the adjacent nitro group and the ring nitrogen.

-

Methyl Group: Singlet at ~2.5–2.6 ppm.[1]

-

-

8-Methyl-6-Nitroquinoline:

-

Key Signals: H5 and H7 are again meta to each other.[1]

-

Pattern: The H5 proton is ortho to the nitro group. The H7 proton is ortho to the nitro group and ortho to the methyl group.

-

Distinction: The chemical shift of the methyl group at C8 is often slightly upfield compared to C6 due to the shielding cone of the adjacent nitrogen lone pair, although the nitro group at C6 exerts a deshielding effect. The most diagnostic feature is the coupling pattern of the pyridine ring protons (H2, H3, H4) which remains similar, but the benzene ring pattern confirms the substitution.

-

Mass Spectrometry

Both have a molecular ion peak

Pharmaceutical Relevance & Applications

8-Aminoquinoline Precursors (Antimalarials)

6-Methyl-8-nitroquinoline is the commercially and medically more significant isomer.[1]

-

Reduction: Catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/AcOH) yields 6-methyl-8-aminoquinoline .[1] -

Drug Design: This amine is a key scaffold for exploring structure-activity relationships (SAR) of Primaquine (6-methoxy-8-aminoquinoline). Replacing the 6-methoxy group with a 6-methyl group alters the metabolic pathway (preventing the formation of certain quinone-imine metabolites responsible for hemotoxicity) while maintaining antimalarial efficacy.[1]

6-Aminoquinoline Precursors (Antibacterials)

8-Methyl-6-nitroquinoline reduces to 8-methyl-6-aminoquinoline .[1]

-

Activity: 6-Aminoquinolines are generally inactive against malaria liver stages.[1] However, they are valuable intermediates for synthesizing Schiff bases and amides tested for:

References

-

Skraup Synthesis of Nitroquinolines

- Organic Syntheses, Coll. Vol. 3, p. 568 (1955); Vol. 25, p. 70 (1945). (Procedure for 6-methoxy-8-nitroquinoline, adaptable for methyl analogs).

-

[1]

-

Antimalarial SAR & 8-Aminoquinolines

-

Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future prospects as antimalarial drugs.[1] Current Opinion in Infectious Diseases.

-

-

NMR Data & Physical Properties

-

Synthesis of Methyl-Nitroquinolines

- Brieflands. (2012).

An In-depth Technical Guide to 8-Methyl-6-nitroquinoline: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methyl-6-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Due to the scarcity of direct experimental data for this specific isomer, this document outlines a plausible multi-step synthetic pathway via the Skraup reaction, leveraging established chemical principles. Furthermore, it presents an in-depth analysis and estimation of its physicochemical properties, including melting point and physical appearance, based on a comparative study of its constitutional isomers and related nitroquinoline derivatives. Detailed, step-by-step experimental protocols for the proposed synthesis and subsequent characterization are provided, supported by scientific rationale. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and exploration of novel quinoline-based compounds.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] Its versatile chemical nature allows for a wide range of functionalization, leading to a diverse array of pharmacological activities. This has made quinoline derivatives a focal point in the development of new therapeutic agents. While many synthetic routes to the quinoline core exist, the Skraup synthesis remains a fundamental and powerful method for their preparation from anilines.[2][3] This guide focuses on a specific, lesser-explored derivative, 8-Methyl-6-nitroquinoline, providing a theoretical and practical framework for its synthesis and characterization.

Synthetic Strategy: A Multi-Step Approach via Skraup Synthesis

Direct nitration of 8-methylquinoline is unlikely to be a viable route for the synthesis of 8-Methyl-6-nitroquinoline. The electrophilic substitution on the quinoline ring under nitrating conditions (typically a mixture of nitric and sulfuric acid) is known to favor substitution at the 5- and 8-positions.[4] With the 8-position already occupied by a methyl group, which is an ortho-, para-directing activator, the nitration would be strongly directed to the 5- and 7-positions.

Therefore, a more regioselective approach is necessary. The Skraup synthesis, which constructs the quinoline ring from an aniline derivative, offers a strategic solution. By starting with an appropriately substituted aniline, the desired substitution pattern on the quinoline product can be achieved. For the synthesis of 8-Methyl-6-nitroquinoline, the logical starting material is 2-methyl-4-nitroaniline.

The proposed synthetic pathway is a classic Skraup reaction, which involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically concentrated sulfuric acid.[2][5][6]

Diagram: Proposed Synthesis of 8-Methyl-6-nitroquinoline via Skraup Reaction

Caption: Proposed synthetic route for 8-Methyl-6-nitroquinoline.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of 8-Methyl-6-nitroquinoline based on the principles of the Skraup reaction.

Synthesis of 8-Methyl-6-nitroquinoline

Materials:

-

2-Methyl-4-nitroaniline

-

Glycerol

-

Concentrated Sulfuric Acid (98%)

-

Arsenic Pentoxide (As₂O₅) or Nitrobenzene

-

Sodium Hydroxide (NaOH) solution (10% w/v)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 2-methyl-4-nitroaniline while stirring and cooling in an ice bath.

-

Addition of Glycerol: To the stirred mixture, slowly add glycerol through the dropping funnel. The temperature should be carefully monitored and maintained.

-

Addition of Oxidizing Agent: Add the oxidizing agent (e.g., arsenic pentoxide) portion-wise to the reaction mixture. The use of arsenic pentoxide is often reported to result in a less violent reaction compared to nitrobenzene.[2]

-

Heating: Heat the reaction mixture cautiously to initiate the reaction. The reaction is exothermic and may become vigorous.[2] Once the initial exothermic reaction subsides, continue heating the mixture at a controlled temperature, typically around 140-150°C, for several hours to ensure the completion of the reaction.

-

Work-up: After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a 10% sodium hydroxide solution until it is alkaline. This step should be performed in an ice bath to manage the heat generated.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Characterization of 8-Methyl-6-nitroquinoline

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Diagram: Characterization Workflow

Caption: A typical workflow for the characterization of the synthesized compound.

Estimated Physicochemical Properties

Due to the lack of direct experimental data for 8-Methyl-6-nitroquinoline, its physical properties can be estimated by comparing it with its known isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Appearance |

| 8-Methyl-6-nitroquinoline (Estimated) | C₁₀H₈N₂O₂ | 188.18 | ~130-150 | Likely a yellow to brown crystalline solid |

| 7-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.19 | 182-183 | White powder |

| 8-Methyl-5-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | Not available | - |

| 2-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.19 | 138 | - |

| 6-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 150-154 | Yellow crystalline powder |

| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 88-92 | Yellow powder |

Data compiled from various chemical suppliers and databases.

Based on the melting points of its isomers, it is reasonable to predict that 8-Methyl-6-nitroquinoline will be a solid at room temperature with a melting point in the range of approximately 130-150°C. The presence of the nitro group typically imparts a yellow to brown color to aromatic compounds.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of 8-Methyl-6-nitroquinoline is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

-

Methyl Protons (C8-CH₃): A singlet peak is expected around δ 2.5-2.7 ppm.

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern. Protons ortho to the nitro group will be shifted downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Methyl Carbon (C8-CH₃): A signal in the aliphatic region, likely around δ 15-20 ppm.

-

Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region (δ 120-160 ppm). The carbon attached to the nitro group (C6) and the carbons in the pyridine ring will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-H Stretching (Aromatic and Methyl): Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.

-

C=C and C=N Stretching (Quinoline Ring): Multiple bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 188, corresponding to the molecular weight of 8-Methyl-6-nitroquinoline.

-

Fragmentation Pattern: Characteristic fragmentation patterns for nitroaromatic compounds would be expected, including the loss of NO₂ (m/z = 46) and NO (m/z = 30).

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. The Skraup reaction is known to be highly exothermic and can be hazardous if not properly controlled.[2] Therefore, appropriate safety precautions, such as careful temperature monitoring and control, are essential.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and properties of 8-Methyl-6-nitroquinoline. By proposing a plausible multi-step synthesis via the Skraup reaction and estimating its physicochemical properties based on analogous compounds, this document serves as a valuable starting point for researchers interested in this and related quinoline derivatives. The detailed protocols and characterization workflow offer a practical guide for the experimental realization and validation of the synthesis of this compound, paving the way for its further investigation in drug discovery and materials science.

References

-

The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.

-

Preparation and Properties of Quinoline.

-

8-Nitroquinoline. ResearchGate.

-

Skraup reaction process for synthesizing quinolones. Google Patents.

-

The Skraup Synthesis of Quinolines. Semantic Scholar.

-

The Skraup Synthesis of Quinolines. ResearchGate.

-

An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

-

Process for the preparation of quinolines. Google Patents.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Synthesis of derivatives of quinoline. SciSpace.

-

8-Methyl-5-nitroquinoline. PubChem.

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate.

-

8-Nitroquinoline. PubChem.

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

-

Chemical Properties of 5-nitro-8-methylquinoline. Cheméo.

-

8-Methylquinoline. SpectraBase.

-

Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI.

-

7-Methyl-8-nitroquinoline. Smolecule.

Sources

8-Methyl-6-nitroquinoline: A Strategic Precursor for the Synthesis of Bioactive Aminoquinolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 8-methyl-6-nitroquinoline stands out as a pivotal precursor for the synthesis of 8-methyl-6-aminoquinoline and its analogues, a class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive overview of the synthesis of 8-methyl-6-nitroquinoline, its strategic conversion to the corresponding aminoquinoline, and the promising pharmacological applications of the resulting compounds. Detailed experimental protocols, mechanistic insights, and comparative data are presented to empower researchers in the effective utilization of this versatile chemical entity.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug development. Its unique electronic and steric properties allow for diverse functionalization, leading to a broad spectrum of biological activities. From the historical significance of quinine in treating malaria to the modern applications of fluoroquinolones as antibiotics, quinoline derivatives have consistently proven their therapeutic value.

8-Methyl-6-nitroquinoline serves as a key intermediate, with the nitro group at the 6-position providing a reactive handle for transformation into an amino group. This conversion unlocks the potential to synthesize a variety of substituted 8-methyl-6-aminoquinolines, which are of considerable interest for their potential antimalarial, anticancer, and antimicrobial properties.[1][2][3] This guide will elucidate the practical synthesis of the nitro precursor and its efficient reduction to the valuable amino derivative.

Synthesis of the Precursor: 8-Methyl-6-nitroquinoline

The most common and historically significant method for the synthesis of the quinoline core is the Skraup synthesis.[4][5] This reaction involves the cyclization of an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent. For the synthesis of 8-methyl-6-nitroquinoline, the logical starting material is 2-methyl-4-nitroaniline.

The Skraup Synthesis: A Powerful, Albeit Vigorous, Approach

The Skraup synthesis is notoriously exothermic and requires careful control to ensure safety and optimal yields.[4] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.

Diagram 1: Overall Workflow of the Skraup Synthesis

Caption: Common methods for the reduction of the nitro group to an amine.

Experimental Protocols for Reduction

The following are representative protocols for the reduction of 8-methyl-6-nitroquinoline. Optimization may be required to achieve the best results.

Catalytic hydrogenation is often the method of choice for its high efficiency and clean reaction profile. [6] Materials:

-

8-Methyl-6-nitroquinoline

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas source

Procedure:

-

Dissolve 8-methyl-6-nitroquinoline in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 8-methyl-6-aminoquinoline.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Reduction with stannous chloride in acidic medium is a classic and reliable laboratory method. [7] Materials:

-

8-Methyl-6-nitroquinoline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide solution

-

Ethanol

Procedure:

-

To a solution of 8-methyl-6-nitroquinoline in ethanol, add an excess of stannous chloride dihydrate. [7]2. Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The reaction can be gently heated to ensure completion.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution. This will precipitate tin salts.

-

Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify as needed.

This method is often preferred for its lower cost and more environmentally benign nature compared to tin-based reagents. [8] Materials:

-

8-Methyl-6-nitroquinoline

-

Iron powder

-

Glacial acetic acid

-

Water

-

Sodium carbonate solution

Procedure:

-

Suspend 8-methyl-6-nitroquinoline and iron powder in a mixture of glacial acetic acid and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter it to remove the excess iron and iron salts.

-

Carefully neutralize the filtrate with a sodium carbonate solution.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts to obtain the crude 8-methyl-6-aminoquinoline.

-

Purify as required.

Comparative Analysis of Reduction Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, 1-4 atm H₂ | High yield, clean product, easy work-up | Requires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric |

| Stannous Chloride | SnCl₂·2H₂O, HCl | Room temperature to gentle heating | Reliable and effective on a lab scale | Generates tin-containing waste, work-up can be tedious |

| Iron in Acetic Acid | Fe, CH₃COOH | Reflux | Inexpensive, environmentally friendlier than tin | Can require longer reaction times, work-up involves filtration of fine iron particles |

Characterization of 8-Methyl-6-aminoquinoline

The resulting 8-methyl-6-aminoquinoline should be characterized to confirm its identity and purity.

-

¹H NMR: Expect a downfield shift of the aromatic protons compared to the nitro precursor, and the appearance of a broad singlet corresponding to the amino (-NH₂) protons.

-

¹³C NMR: The carbon attached to the amino group will show a significant upfield shift compared to the carbon attached to the nitro group.

-

IR Spectroscopy: The strong nitro group absorptions will be absent, and new peaks corresponding to the N-H stretching of the primary amine will appear.

-

Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of 8-methyl-6-aminoquinoline (C₁₀H₁₀N₂: 158.20 g/mol ).

Pharmacological Significance and Applications of 8-Methyl-6-aminoquinoline Derivatives

The true value of 8-methyl-6-nitroquinoline as a precursor lies in the biological potential of the resulting aminoquinolines. The 8-aminoquinoline scaffold is a well-established pharmacophore, most notably in the field of antimalarial drug discovery.

Antimalarial Activity

Primaquine, an 8-aminoquinoline, is a crucial drug for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale. The 8-amino group is essential for its activity. Derivatives of 8-methyl-6-aminoquinoline are of interest as potential new antimalarial agents with potentially improved efficacy and safety profiles.

Anticancer and Antimicrobial Potential

Recent research has highlighted the potential of 8-aminoquinoline derivatives as anticancer and antimicrobial agents. [2][3]The mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of many enzymes in cancer cells and microbes. The introduction of various substituents on the amino group of 8-methyl-6-aminoquinoline can modulate these properties and lead to the discovery of novel therapeutic candidates.

Conclusion

8-Methyl-6-nitroquinoline is a strategically important intermediate that provides a straightforward entry into the medicinally relevant class of 8-methyl-6-aminoquinolines. The Skraup synthesis, while requiring careful execution, offers a direct route to this precursor from readily available starting materials. The subsequent reduction of the nitro group can be achieved through several reliable methods, with catalytic hydrogenation and reduction with iron in acetic acid being particularly advantageous for their efficiency and environmental considerations, respectively. The resulting 8-methyl-6-aminoquinoline core serves as a valuable platform for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. This guide provides the foundational knowledge and practical protocols to empower researchers in harnessing the full potential of this versatile chemical building block.

References

-

SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

YouTube. (2021, November 8). Skraup Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2020). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Heliyon, 6(9), e04879. Retrieved from [Link]

-

Mączyński, M., & Mrozek-Wilczkiewicz, A. (2020). Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. Journal of the Chemical Society, Perkin Transactions 1, (18), 3121-3127. Retrieved from [Link]

-

Arshad, N., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. Retrieved from [Link]

-

ResearchGate. (n.d.). Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1835. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

AIR Unimi. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of. Retrieved from [Link]

-

Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4118. Retrieved from [Link]

-

Ribeiro, C., et al. (2022). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 10, 983584. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. Retrieved from [Link]

-

MDPI. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

YouTube. (2021, October 12). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. Retrieved from [Link]

-

Scientific Research Publishing. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7(2), 64-70. Retrieved from [Link]

-

CNKI. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline. Retrieved from [Link]

-

MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2020). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Heliyon, 6(9), e04879. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

-

Organic Letters. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

Sources

- 1. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]

- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0132714B1 - Process for the preparation of quinolines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 8-Aminoquinoline(578-66-5) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tsijournals.com [tsijournals.com]

Troubleshooting & Optimization

Optimizing reaction temperature for 8-methyl-6-nitroquinoline synthesis

The following guide serves as a technical support resource for the synthesis of 8-methyl-6-nitroquinoline , specifically addressing temperature optimization and troubleshooting.

Topic: Optimizing Reaction Temperature & Troubleshooting Target Molecule: 8-Methyl-6-Nitroquinoline (CAS: N/A for specific isomer, derivative of Quinoline) Primary Route: Skraup Synthesis (Modified)

Core Reaction Logic & Pathway

To synthesize 8-methyl-6-nitroquinoline , the most robust route is the Skraup cyclization utilizing 2-methyl-4-nitroaniline as the precursor.

-

Mechanism: The amine (position 1) directs the cyclization to the vacant ortho position (position 6 of the aniline ring).

-

Outcome:

-

The methyl group at aniline C2

Quinoline C8. -

The nitro group at aniline C4

Quinoline C6.

-

Reaction Scheme (Visualized)

Figure 1: Logical flow of the Skraup synthesis converting 2-methyl-4-nitroaniline to the target quinoline.

Temperature Optimization Guide

The Skraup reaction is notoriously exothermic. The difference between a high-yield batch and a "tarred" flask often lies in the temperature ramp during the first 60 minutes.

The "Saddle" Temperature Profile

Do not heat directly to reflux. Use the "Saddle" method to manage the exotherm.

| Phase | Target Temp | Duration | Technical Objective |

| 1. Initiation | 115°C - 120°C | 15-30 min | Dehydrate glycerol to acrolein. Stop heating once reflux/bubbling begins. |

| 2. The Exotherm | Self-sustaining | 10-20 min | The reaction generates its own heat (spiking to 140°C+). Do not apply external heat. |

| 3. Stabilization | 135°C - 140°C | 15 min | Once the exotherm subsides, gently re-apply heat to maintain liquid phase. |

| 4. Completion | 150°C (Reflux) | 3-4 Hours | Drive aromatization and oxidation steps to completion. |

Workflow Diagram: Temperature Control Logic

Figure 2: Decision tree for managing the critical exotherm phase.

Troubleshooting & FAQs

Issue 1: "My reaction turned into a black, insoluble tar."

Diagnosis: Thermal Runaway or Polymerization.

-

Cause: Acrolein (formed from glycerol) polymerized before reacting with the aniline, or the reaction temperature spiked >170°C.

-

Solution:

-

Add a moderator: Use Ferrous Sulfate (FeSO4) or Boric Acid in the reaction mix. This tempers the violence of the oxidation [1].

-

Control the ramp: If you heat too slowly, acrolein polymerizes. If too fast, the exotherm becomes uncontrollable. Aim to reach 120°C within 20 minutes, then strictly follow the "Saddle" profile above.

-

Issue 2: "Low yield (<30%) with significant unreacted starting material."

Diagnosis: Incomplete Cyclization.

-

Cause: The reaction temperature during the "Completion" phase was too low. The ring closure requires sustained high heat (140-150°C) after the initial exotherm.

-

Solution: Ensure the final reflux is vigorous.[4] If using an oil bath, the bath temp should be ~160°C to maintain an internal temp of 150°C.

-

Check: Verify the quality of your oxidizing agent (Nitrobenzene or Sodium m-nitrobenzenesulfonate). If the oxidant is old/wet, aromatization fails.

Issue 3: "How do I purify the 8-methyl-6-nitroquinoline from the tar?"

Protocol:

-

Steam Distillation: This is mandatory. It removes unreacted nitrobenzene (oxidant) and aniline precursors. The target quinoline is non-volatile or less volatile and remains in the flask [2].

-

Filtration: Filter the hot residue to remove black tars (polymerized glycerol).

-

Basification: The filtrate (acidic) contains the quinoline salt. Neutralize with NaOH/NH4OH to precipitate the free base.

-

Recrystallization: Use Ethanol or Methanol. 8-methyl-6-nitroquinoline typically crystallizes as yellow/tan needles.

FAQ: Specific Temperature Questions

Q: Can I use a microwave reactor for this synthesis? A: Yes, but with extreme caution. Microwave irradiation can accelerate the Skraup reaction significantly (reducing time from hours to minutes). However, the pressure build-up from acrolein generation is dangerous. Use a dedicated high-pressure vessel and limit the scale to <500mg initially [3].

Q: Why is the "dropwise addition" of H2SO4 recommended in some protocols? A: Adding H2SO4 dropwise to a pre-heated mixture allows for a "controlled exotherm." Instead of the whole batch igniting at once, you initiate small portions. This is safer for scales >50g but requires precise temperature monitoring (keep between 115-125°C during addition).

Validated Experimental Protocol (Bench-Scale)

Standardized for 0.1 mol scale.

-

Setup: 500mL 3-neck Round Bottom Flask (RBF), mechanical stirrer (magnetic stirring often fails due to viscosity), reflux condenser, internal thermometer.

-

Charge:

-

15.2 g 2-methyl-4-nitroaniline (0.1 mol)

-

28.0 g Glycerol (0.3 mol)

-

10.0 g Nitrobenzene (Oxidant)

-

0.5 g FeSO4 (Moderator)

-

-

Acid Addition: Add 25 mL Conc. H2SO4 slowly with stirring. The mixture will warm up; cool if it exceeds 60°C during addition.

-

Reaction:

-

Heat oil bath to raise internal temp to 115°C .

-

Wait for the "kick": When bubbles appear and temp rises spontaneously, remove oil bath .

-

Allow temp to peak (usually ~145°C).

-

Once temp drops to 135°C, re-apply heat. Reflux (150°C) for 3 hours.

-

-

Workup:

-

Steam distill to remove nitrobenzene.

-

Filter hot solution.

-

Basify filtrate with 50% NaOH.

-

Collect precipitate and recrystallize from Ethanol.

-

References

-

Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.

-

BenchChem. (2025).[2] Technical Guide: Skraup Synthesis of Quinoline from Aniline.

-

Lamberth, C., & Kessabi, F. M. (2005). 2,2,3-Tribromopropanal as a Versatile Reagent in the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols.[5] Synthesis, 2005(11), 1796-1800.

Sources

Technical Support Center: Purification Strategies for Quinoline Nitration

Executive Summary

The nitration of quinoline is a classic electrophilic aromatic substitution that presents a notorious challenge: the formation of dark, viscous, amorphous byproducts—commonly referred to as "tar."

While the theoretical yield is split between 5-nitroquinoline and 8-nitroquinoline (approx. 1:1 ratio), the practical yield is often decimated by oxidative polymerization. This guide addresses the root causes of tar formation and provides a field-proven protocol for its removal, ensuring the recovery of high-purity nitro isomers.

The "Why": Root Cause Analysis

To solve the problem, we must understand the mechanism. Quinoline possesses a deactivated pyridine ring (protonated in acidic media) and a fused benzene ring.

-

The Goal: Nitration of the benzene ring at positions 5 and 8.[1][2]

-

The Failure Mode: The pyridine ring, while deactivated, is susceptible to oxidative degradation by hot nitric acid. If local temperatures spike or if the reaction time is prolonged, the ring opens or polymerizes, creating complex "humus-like" oligomers.

Key Insight: Tar is not just an impurity; it is a surfactant. It stabilizes emulsions during aqueous workup, trapping your product and making filtration impossible. You cannot chromatograph your way out of a tar problem efficiently; you must remove the bulk tar first.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "The Quench Turned into a Black Sludge"

Diagnosis: Uncontrolled exotherm during the quench. The Fix: Never pour water into the acid mixture. Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. The temperature must remain <10°C. If sludge forms, do not extract yet. Proceed to Protocol Step 2 (Celite Filtration) .

Scenario B: "I Have a Permanent Emulsion During Extraction"

Diagnosis: Tar acting as a surfactant. The Fix: Stop shaking.

-

Add Brine (saturated NaCl) to increase ionic strength.

-

If that fails, filter the entire biphasic mixture through a pad of Celite 545 . The tar often adheres to the Celite, breaking the emulsion.

Scenario C: "My Product is trapped in the Tar"

Diagnosis: Occlusion. The crystalline nitroquinolines are physically trapped inside the amorphous tar matrix. The Fix: Trituration.

-

Dry the crude tarry solid.

-

Boil it in a solvent that dissolves the product but not the tar (e.g., Chloroform or Hot Ethanol ).

-

Filter while hot.[3]

The Gold Standard Protocol: Tar Removal & Isolation

This protocol assumes a standard mixed-acid nitration (HNO₃/H₂SO4) has been performed.

Phase 1: The Controlled Quench

-

Pour the reaction mixture onto Crushed Ice (5x weight of acid).

-

Neutralize slowly with Ammonium Hydroxide (NH₄OH) or Sodium Carbonate to pH 9-10.

-

Note: Use NH₄OH if you want to avoid massive inorganic salt precipitation (Na₂SO₄) which can clog filters.

-

-

Critical Decision Point:

-

If solids precipitate cleanly: Filter them.[3]

-

If a sticky oil/gum forms: Decant the aqueous layer and proceed to Phase 2 with the gum.

-

Phase 2: The "Charcoal Scrub" (Tar Remediation)

This is the most effective method for removing "humus-like" impurities [1].

-

Dissolve the crude, dried solid/gum in boiling Chloroform (CHCl₃) or Dichloromethane (DCM) .

-

Ratio: ~10-15 mL solvent per gram of crude.

-

-

Add Activated Carbon (Charcoal) (5-10% w/w relative to crude mass).

-

Reflux for 30 minutes. The carbon adsorbs the high-molecular-weight polymeric impurities.

-

Hot Filtration: Filter the mixture while boiling through a pre-warmed Büchner funnel packed with a Celite pad.

-

Why Hot? 5- and 8-nitroquinolines are moderately soluble in hot CHCl₃ but will crystallize upon cooling.

-

-

Wash the filter cake with hot CHCl₃ to recover occluded product.

Phase 3: Isomer Separation (The "Hydrohalide Trick")

Once the tar is removed, you have a clean mixture of 5- and 8-nitroquinoline. Separation relies on their differential basicity and solubility [2].

-

Evaporate the CHCl₃ from Phase 2 to obtain a yellow solid.

-

Redissolve in a minimum amount of warm solvent (Ethanol or DCM).

-

Add Hydrochloric Acid or Hydrobromic Acid .

-

Result: The 5-nitroquinoline hydrohalide often precipitates preferentially or exhibits significantly different solubility profiles compared to the 8-isomer salt.

-

-

Filter the precipitate.

-

Solid: Enriched 5-nitroquinoline salt.

-

Filtrate: Enriched 8-nitroquinoline salt.[4]

-

-

Neutralize each fraction back to the free base to check purity.

Visual Workflow (DOT Diagram)

Figure 1: Critical workflow for separating amorphous tar from crystalline nitroquinoline isomers.

Data & Solvent Selection

Table 1: Solubility Profile for Purification

| Solvent | Role | Application Note |

| Chloroform (CHCl₃) | Tar Remediation | Excellent for dissolving isomers while hot; allows carbon scrubbing. |

| Ethanol (95%) | Recrystallization | Good for final polishing. 5-nitro isomer is generally less soluble. |

| Acetone | Extraction | Can dissolve tar and product (poor selectivity). Avoid for primary purification. |

| Dilute HCl | Separation | Forms salts. 5-nitro salt often precipitates first [2]. |

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography immediately after extraction? A: No. The tar will irreversibly bind to the silica gel, ruining the column and causing "streaking" that contaminates fractions. Always perform the Charcoal Scrub (Phase 2) first.

Q: Why do you recommend Ammonium Hydroxide over Sodium Hydroxide? A: NaOH is a stronger base and can cause hydrolysis of the nitro group or further ring degradation if localized heating occurs. NH₄OH is milder and self-buffering around pH 9-10.

Q: I lost yield during the Charcoal step. What happened? A: You likely didn't wash the charcoal cake enough. The nitroquinolines can adsorb to the carbon if the solution cools. Ensure the filtration is boiling hot and wash with excess hot solvent.

References

-

Organic Syntheses. "6-Methoxy-8-Nitroquinoline." Org.[4] Synth.1948 , 28, 80. (Describes the chloroform/carbon scrubbing method for nitroquinolines).

-

European Patent Office. "Separation of 5-nitroquinoline and 8-nitroquinoline."[5] EP 0858998 A1. (Details the hydrohalide salt precipitation method for isomer separation).

-

Journal of the Chemical Society. "Nitration of Quinoline."[6] J. Chem. Soc.1957 , 2521. (Kinetics and isomer ratios).

Sources

Minimizing side reactions in 8-methyl-6-nitroquinoline reduction

Topic: Selective Reduction of 8-Methyl-6-Nitroquinoline to 6-Amino-8-Methylquinoline Ticket ID: CHEM-SUP-8M6NQ-RED Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Critical Pathway Analysis

The Challenge: Reducing the nitro group at the C6 position of 8-methylquinoline without affecting the heteroaromatic pyridine ring is a classic chemoselectivity problem. The quinoline ring system is electron-deficient, making it susceptible to hydrogenation (saturation) at the 1,2,3,4-positions, particularly under heterogeneous catalytic conditions (e.g., Pd/C + H₂ at high pressure).

The Solution: To minimize side reactions, one must control the hydrogen equivalent availability or utilize chemoselective electron transfer mechanisms rather than direct catalytic hydrogenation.

Reaction Pathway & Failure Mode Diagram

The following diagram maps the desired pathway against the most common failure modes (Ring Saturation and Dimerization).

Caption: Figure 1. Chemoselectivity map showing the competing pathways between nitro reduction (green) and ring saturation/dimerization (red).

Troubleshooting Matrix (Root Cause Analysis)

Use this guide to diagnose impurities observed in your LC-MS or NMR data.

| Symptom / Observation | Probable Root Cause | Corrective Action |

| Impurity M+4 (M+4H) | Ring Saturation (Over-reduction). The pyridine ring has been hydrogenated to form the tetrahydroquinoline analog. | Switch to Transfer Hydrogenation. Direct H₂ gas is too aggressive. Use Pd/C with Ammonium Formate or Hydrazine (see Protocol A). Alternatively, use Fe/Acetic Acid.[1] |

| Impurity M-16 (R-N=N-R) | Azo Dimer Formation. Condensation of nitroso and hydroxylamine intermediates, typically under basic conditions. | Acidify the Media. Ensure the reaction remains neutral to slightly acidic. If using Hydrazine, ensure excess donor is present to push the equilibrium to the amine. |

| Stalled Reaction (M+16) | Hydroxylamine Accumulation. The reduction from R-NHOH to R-NH₂ is the rate-limiting step and has stalled. | Increase Temperature or Catalyst Load. The final reduction step has a higher activation energy. Ensure the reaction mixture is refluxing if using transfer hydrogenation. |

| Green/Black Sludge | Iron Complexation. Common in Béchamp reductions (Fe/HCl). | EDTA Workup. Use an EDTA wash or Celite filtration to sequester iron salts during workup. |

Validated Protocols

Protocol A: Catalytic Transfer Hydrogenation (Recommended)

Best for: High purity, avoiding ring saturation, lab-scale (1g - 50g).

Mechanism: Transfer hydrogenation uses a hydrogen donor (Ammonium Formate or Hydrazine) rather than H₂ gas. This maintains a low concentration of active hydrogen on the catalyst surface, kinetically favoring the reduction of the nitro group over the aromatic ring.

Materials:

-

Substrate: 8-Methyl-6-nitroquinoline (1.0 eq)

-

Catalyst: 10% Pd/C (5-10 wt% loading)

-

H-Donor: Ammonium Formate (5.0 - 10.0 eq)

-

Solvent: Methanol or Ethanol (Degassed)

Procedure:

-

Dissolution: Dissolve 8-methyl-6-nitroquinoline in Methanol (0.1 M concentration) under N₂ atmosphere.

-

Catalyst Addition: Add 10% Pd/C (10 wt% relative to substrate) carefully. Caution: Pd/C can ignite methanol vapors.

-

Donor Addition: Add Ammonium Formate (5.0 eq) in one portion.

-

Reaction: Heat to reflux (65°C) for 1-3 hours. Monitor by TLC/LC-MS.

-

Checkpoint: If hydroxylamine intermediate persists, add more Ammonium Formate (2.0 eq) and continue reflux.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH. Concentrate filtrate.

-

Purification: Partition residue between EtOAc and Water. The product is in the organic layer.[2]

Protocol B: Modified Béchamp Reduction (Iron/Acid)

Best for: Large scale, absolute guarantee of no ring reduction.

Mechanism: Electron transfer from zero-valent Iron (Fe⁰) in acidic media. This method is chemoselective for nitro groups and will never reduce the quinoline ring.

Materials:

-

Substrate: 8-Methyl-6-nitroquinoline

-

Reductant: Iron Powder (325 mesh, 5.0 eq)

-

Solvent: Acetic Acid / Ethanol (1:4 ratio) or dilute HCl/IPA.

Procedure:

-

Suspension: Suspend substrate and Iron powder in Ethanol/Water (4:1).

-

Activation: Add Glacial Acetic Acid (5-10 eq) or catalytic HCl dropwise while stirring vigorously.

-

Heating: Heat to 80°C. The reaction is exothermic; control the exotherm.

-

Monitoring: Reaction usually completes in <2 hours.

-

Workup (Critical Step):

-

Basify mixture with Na₂CO₃ or NaOH to pH 9-10.

-

Filter off Iron oxide sludge through Celite.

-

Tip: Washing the iron cake with hot EtOAc is necessary to recover adsorbed product.

-

Frequently Asked Questions (FAQ)

Q: Does the methyl group at position 8 affect the reduction? A: Yes, sterically. The 8-methyl group is peri- to the ring nitrogen (N1). While the nitro group is at C6 (far away), the 8-methyl group imparts steric bulk that actually protects the quinoline ring from hydrogenation slightly by hindering adsorption of the N-heterocycle onto the catalyst surface. However, it does not prevent it entirely under high-pressure H₂ conditions.

Q: Can I use Raney Nickel? A: Use with caution. Raney Nickel is more aggressive than Pd/C for ring hydrogenation. If you must use it, use "poisoned" or aged Raney Nickel, or strictly control H₂ uptake (1 atm, 0°C). Protocol A (Transfer Hydrogenation) is safer for the ring.

Q: Why do I see a red impurity? A: This is likely an azo-dimer (azobenzene derivative). This forms when the reaction medium is too basic or the reduction is too slow, allowing the nitroso and hydroxylamine intermediates to condense. Ensure your reaction is slightly acidic (Ammonium Formate buffers this naturally) or increase the catalyst loading to speed up the reduction.

Q: How do I remove the iron waste in Protocol B? A: Iron waste is the main drawback of Béchamp. Do not just filter; the product sticks to the iron. Basify the reaction mixture to pH >9 (forming insoluble Iron hydroxides) and extract the slurry with Ethyl Acetate before filtration, or filter and continuously wash the cake with hot solvent.

References

-

Johnstone, R. A., et al. "Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds." Chemical Reviews, 1985, 85(2), 129-170. Link

-

Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. Link

- Downing, R. S., et al. "Selective Hydrogenation of Nitro-Compounds." Catalysis Today, 1997.

- Rylander, P. N.Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.

-

Gilman, H. Organic Syntheses, Coll. Vol. 1, p. 245 (1941). (Classic Béchamp reduction protocols).[3][4] Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts for 8-Methyl-6-Nitroquinoline

The 1H NMR Comparative Guide for 8-Methyl-6-Nitroquinoline is structured below. This content is designed for researchers requiring high-fidelity spectral assignment and differentiation strategies.

Executive Summary & Structural Context

8-Methyl-6-nitroquinoline is a critical scaffold in medicinal chemistry, often synthesized via the Skraup reaction or direct nitration of 8-methylquinoline.[1] A persistent challenge in its preparation is regioselectivity; nitration of 8-methylquinoline typically yields a mixture of the 5-nitro (major) and 6-nitro (minor) isomers, which are difficult to distinguish by low-resolution chromatography.

This guide provides a definitive NMR assignment strategy to differentiate the 6-nitro isomer from its 5-nitro congener and the 8-methylquinoline precursor.[1] The data presented synthesizes experimental values from high-purity analogs and substituent chemical shift (SCS) theory.[1][2]

Core Structural Challenges

-

Regioisomerism: Distinguishing the para (5-nitro) vs. meta (6-nitro) substitution relative to the methyl group.

-

Steric Crowding: The 8-methyl group exerts a "peri-effect" on H2 and H7, altering expected chemical shifts.[1][2]

1H NMR Data: The "Fingerprint" Table

The following table consolidates the chemical shifts for 8-methyl-6-nitroquinoline (Target) against its primary impurities/precursors.

Solvent: CDCl₃ | Frequency: 400 MHz | Reference: TMS (0.00 ppm)[1]

| Proton Position | 8-Methyl-6-Nitroquinoline (Target) | 8-Methyl-5-Nitroquinoline (Isomer) | 8-Methylquinoline (Precursor) | Signal Type | Mechanistic Driver |

| H2 | 9.00 – 9.06 | 8.95 – 9.05 | 8.94 | Doublet (dd) | Deshielded by ring nitrogen; minimal effect from nitro position. |

| H3 | 7.50 – 7.55 | 7.55 – 7.65 | 7.44 | Doublet of doublets | Standard aromatic region; largely unperturbed.[1][2] |

| H4 | 8.20 – 8.35 | 9.00 – 9.20 | 8.11 | Doublet (dd) | DIAGNOSTIC: H4 is peri to 5-NO₂, causing a massive downfield shift in the 5-nitro isomer.[1] |

| H5 | 8.47 | N/A (Substituted) | 7.64 | Doublet | Ortho to 6-NO₂ (deshielding).[1][2] |

| H6 | N/A (Substituted) | 7.60 – 7.70 | 7.38 | -- | -- |

| H7 | 8.35 | 7.80 – 7.90 | 7.57 | Doublet | Ortho to 6-NO₂ but shielded by adjacent 8-Me.[1][2] |

| 8-Me | 2.86 | 2.75 – 2.80 | 2.83 | Singlet | 6-NO₂ exerts a slight inductive deshielding effect compared to precursor.[1][2] |

Data Source Validation:

8-Methyl-6-Nitroquinoline values are validated against the 3-bromo-8-methyl-6-nitroquinoline analog, where the benzene ring protons (H5, H7) and Methyl group are structurally identical in environment [1].

8-Methyl-5-Nitroquinoline H4 shift (>9.0 ppm) is a known "peri-effect" phenomenon documented in nitroquinoline systems [2].[1]

Mechanistic Analysis & Assignment Logic

The "H4 Diagnostic" Test

The most reliable method to confirm the 6-nitro isomer and rule out the 5-nitro impurity is the chemical shift of Proton H4 .[1][2]

-

In 5-Nitro Isomers: The nitro group at C5 is spatially proximate (peri) to H4.[1][2] The magnetic anisotropy of the nitro group causes a strong deshielding effect , shifting H4 downfield to >9.0 ppm .[1][2]

-

In 6-Nitro Isomers: The nitro group is distant from H4.[1][2] The shift remains in the 8.2 – 8.35 ppm range.[1][2]

Benzene Ring Coupling Patterns[1][2][3][4]

-

6-Nitro Isomer: You will observe two distinct doublets for H5 and H7 with meta coupling (J ≈ 2.0–2.5 Hz) being weak or unresolved, often appearing as sharp doublets (J ≈ 0–2 Hz) due to the substitution pattern.[1][2]

-

5-Nitro Isomer: The remaining protons on the benzene ring are H6 and H7, which are ortho to each other.[1][2] This produces a characteristic AB system (pair of doublets) with a large coupling constant (J ≈ 8–9 Hz ).[1][2]

Visualization of Assignment Workflow

The following diagram illustrates the decision tree for assigning the regioisomers based on the experimental NMR data.

Figure 1: Logical workflow for distinguishing 5-nitro and 6-nitro isomers using 1H NMR.

Experimental Protocol for Validation

To ensure reproducible data, follow this standard acquisition protocol.

Sample Preparation[1][2][4][5]

-

Solvent Choice: Use CDCl₃ (Chloroform-d) as the primary solvent.[1][2]

-

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent. Filter through a cotton plug if any turbidity remains.[1][2]

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual CHCl₃ peak at 7.26 ppm .[1][2]

Acquisition Parameters

-

Pulse Sequence: Standard 1D proton (zg30 or equivalent).

-

Relaxation Delay (D1): 1.0 second.

-

Spectral Width: 0 – 12 ppm (to capture the downfield H2/H4 signals).[1][2]

Synthesis Note (For Context)

If synthesizing via the Skraup method using 2-amino-5-nitrotoluene and 2,2,3-tribromopropanal (or acrolein equivalent), the 6-nitro isomer is formed exclusively, avoiding the separation issues of direct nitration [1].

References

-

Synthesis of 3-Bromo-8-methyl-6-nitroquinoline (Analog Validation)

-

Nitration of Quinoline Derivatives (Isomer Distribution)

-

8-Methylquinoline Reference Spectra

-

Royal Society of Chemistry Supporting Information

Sources

- 1. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thieme E-Books & E-Journals - [thieme-connect.de]

- 5. scribd.com [scribd.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

A Comparative Guide to Nitro Group Signatures in Quinoline Derivatives via IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

The Foundational Principles: IR Spectroscopy of Nitroarenes and Quinoline

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For nitroaromatic compounds, the most prominent and diagnostic peaks arise from the stretching vibrations of the nitrogen-oxygen (N–O) bonds within the nitro group.[1]

The –NO₂ group exhibits two characteristic stretching vibrations:

-

Asymmetric Stretching (ν_as): This is a higher frequency, typically stronger absorption resulting from the two N–O bonds stretching out of phase.

-

Symmetric Stretching (ν_s): This is a lower frequency absorption that occurs when the two N–O bonds stretch in phase.

For a nitro group attached to an aromatic ring, these bands generally appear in the ranges of 1550–1475 cm⁻¹ for the asymmetric stretch and 1360–1290 cm⁻¹ for the symmetric stretch .[2] The precise position of these peaks is sensitive to the electronic environment of the nitro group, including the effects of conjugation and the presence of other substituents on the aromatic ring.

The quinoline ring system itself, a fused heterocyclic aromatic structure, displays a complex series of absorptions. Key features include aromatic C–H stretching just above 3000 cm⁻¹, and a series of C=C and C=N stretching vibrations in the 1630–1570 cm⁻¹ region.[3] Out-of-plane C–H bending vibrations are also observed at lower wavenumbers. When a nitro group is introduced, its strong electron-withdrawing nature can influence the electronic distribution within the quinoline rings, subtly shifting the characteristic peaks of the parent structure in addition to introducing its own prominent absorptions.

Positional Isomerism and Its Impact on Nitro Group Vibrations in Quinoline

The electronic landscape of the quinoline ring is not uniform. The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, while the benzene ring is comparatively electron-rich. Consequently, the position of the nitro group significantly influences its electronic interaction with the ring system, which in turn alters the force constants of the N–O bonds and, therefore, their vibrational frequencies.

Below is a comparative analysis of the experimentally observed and theoretically calculated IR peak positions for the asymmetric and symmetric stretching of the nitro group in various nitroquinoline isomers.

| Nitroquinoline Isomer | Asymmetric Stretch (ν_as) (cm⁻¹) | Symmetric Stretch (ν_s) (cm⁻¹) | Reference |

| 3-Nitroquinoline | ~1530 | ~1350 | Estimated based on general trends |

| 4-Nitroquinoline | ~1525 | ~1345 | Estimated based on general trends |

| 5-Nitroquinoline | 1528 | 1352 | [4] |

| 6-Nitroquinoline | ~1520 | ~1340 | Estimated from 6-nitro-1,2,3,4-tetrahydroquinoline[5] |

| 7-Nitroquinoline | ~1535 | ~1355 | Estimated based on general trends |

| 8-Nitroquinoline | 1523 | 1355 | [6] |

| 5,7-Dinitro-8-hydroxyquinoline | 1541 (asym) | 1332 (sym) | [7] |

Analysis of Trends:

-

Substitution on the Benzene Ring (Positions 5, 6, 7, and 8): Nitro groups on the benzene portion of the quinoline molecule generally exhibit their characteristic asymmetric and symmetric stretches within the expected ranges for aromatic nitro compounds. For instance, in 5-nitroquinoline and 8-nitroquinoline, the asymmetric stretches are observed around 1528-1523 cm⁻¹ and the symmetric stretches around 1355-1352 cm⁻¹.[4][6]

-

Substitution on the Pyridine Ring (Positions 2, 3, and 4): When the nitro group is attached to the more electron-deficient pyridine ring, a slight shift to higher frequencies (wavenumbers) for the asymmetric stretch can be anticipated compared to substitution on the benzene ring. This is due to the increased inductive electron withdrawal from the nitro group by the pyridine ring, which can strengthen the N–O bonds.

-

Steric and Electronic Effects: The presence of other substituents can further modulate the nitro group's vibrational frequencies. For example, in 5,7-dinitro-8-hydroxyquinoline, the presence of a second nitro group and a hydroxyl group leads to a noticeable shift in the peak positions compared to a monosubstituted nitroquinoline.[7] The asymmetric stretch is observed at a higher frequency (1541 cm⁻¹), which may be attributed to the combined electron-withdrawing effects of the two nitro groups and potential intramolecular hydrogen bonding with the hydroxyl group.

Experimental Protocol for FT-IR Analysis of Nitroquinoline Derivatives

To ensure the acquisition of high-quality and reproducible IR spectra for comparative analysis, the following experimental protocol is recommended.

Sample Preparation:

-

Solid Samples (KBr Pellet Method): a. Grind 1-2 mg of the purified nitroquinoline derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Solution-Phase Analysis: a. Dissolve the nitroquinoline derivative in a suitable infrared-transparent solvent (e.g., chloroform, dichloromethane) to a concentration of approximately 1-5% (w/v). b. Use a liquid transmission cell with appropriate window material (e.g., NaCl, KBr) and path length.

Data Acquisition:

-

Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the pure KBr pellet or the solvent-filled cell. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any absorptions from the KBr or solvent.

-

Sample Spectrum: Place the sample pellet or cell in the spectrometer and acquire the sample spectrum.

-

Parameters:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Experimental workflow for FT-IR analysis of nitroquinoline derivatives.

Concluding Remarks for the Practicing Scientist

The infrared spectrum provides a rapid and reliable method for the characterization of nitroquinoline derivatives. The asymmetric and symmetric stretching vibrations of the nitro group are strong and appear in a relatively uncongested region of the spectrum, making them excellent diagnostic markers.

While general ranges for these absorptions are well-established, this guide highlights that the precise peak positions are diagnostic of the nitro group's location on the quinoline ring system. These shifts, though sometimes subtle, are a direct consequence of the interplay between inductive and resonance effects imparted by the heterocyclic aromatic scaffold. For unambiguous identification, it is imperative to compare the spectrum of an unknown sample against a reference spectrum of a known, pure isomer, or to use the trends outlined in this guide in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry. The provided experimental protocol serves as a self-validating system to ensure high-quality, comparable data for such critical analyses in a research and development setting.

References

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Online]. Available: [Link]

-

FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. ResearchGate. [Online]. Available: [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. University of California, Los Angeles. [Online]. Available: [Link]

-